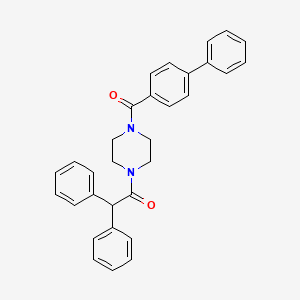![molecular formula C18H15Cl2N3O2 B5191039 N-(2,3-dichlorophenyl)-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5191039.png)
N-(2,3-dichlorophenyl)-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dichlorophenyl)-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide, commonly known as DCPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DCPA is a synthetic compound that is prepared through a multi-step synthesis method.
作用机制
The mechanism of action of DCPA is not fully understood. However, it is believed that DCPA works by inhibiting the activity of certain enzymes in plants and microorganisms. This inhibition leads to the disruption of various cellular processes, ultimately resulting in the death of the plant or microorganism.
Biochemical and Physiological Effects:
DCPA has been shown to have various biochemical and physiological effects. In plants, DCPA inhibits the activity of certain enzymes involved in the biosynthesis of chlorophyll, ultimately leading to the death of the plant. In microorganisms, DCPA inhibits the activity of certain enzymes involved in the synthesis of cell wall components, ultimately leading to the death of the microorganism.
实验室实验的优点和局限性
One of the primary advantages of using DCPA in lab experiments is its effectiveness as a herbicide and antimicrobial agent. Additionally, DCPA is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using DCPA in lab experiments is its potential toxicity. DCPA has been shown to be toxic to certain organisms, which may limit its use in certain experiments.
未来方向
There are several future directions for research on DCPA. One potential direction is the development of new formulations of DCPA that are more effective and less toxic. Additionally, further research is needed to fully understand the mechanism of action of DCPA. Finally, further studies are needed to explore the potential applications of DCPA in other fields, such as medicine and biotechnology.
In conclusion, DCPA is a synthetic compound that has potential applications in various fields. The synthesis method for DCPA involves a multi-step process, and the compound has been extensively studied for its potential use as a herbicide and antimicrobial agent. The mechanism of action of DCPA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes. DCPA has various biochemical and physiological effects, and it has both advantages and limitations for use in lab experiments. Finally, there are several future directions for research on DCPA, including the development of new formulations and further studies on its mechanism of action and potential applications in other fields.
合成方法
DCPA is synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis begins with the reaction of 2,3-dichlorophenylhydrazine with ethyl acetoacetate to form 2,3-dichlorophenylhydrazone. The hydrazone is then reacted with phenethyl bromide to form 2-(2-phenylethyl)-2,3-dichlorophenylhydrazone. The final step involves the reaction of 2-(2-phenylethyl)-2,3-dichlorophenylhydrazone with chloroacetyl chloride to form DCPA.
科学研究应用
DCPA has been extensively studied for its potential applications in various fields. One of the primary applications of DCPA is in the field of agriculture. DCPA has been shown to be an effective herbicide that can control the growth of weeds in various crops. Additionally, DCPA has been studied for its potential use as an antimicrobial agent. DCPA has been shown to exhibit antimicrobial activity against various bacteria and fungi.
属性
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c19-13-7-4-8-14(18(13)20)21-16(24)11-15-22-17(25-23-15)10-9-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQLKHQALZELER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NO2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5190960.png)
![4-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl benzoate](/img/structure/B5190963.png)


![5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5190995.png)
![5-{2-[2-(2,5-dichlorophenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190999.png)
![ethyl 1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5191002.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5191009.png)


![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-methyl-1-propanamine](/img/structure/B5191029.png)
![1-(hydroxymethyl)-7-methyl-4-(2-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5191033.png)
![1-{[1-({6-[(2-methylbenzyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5191037.png)